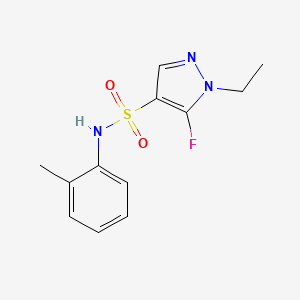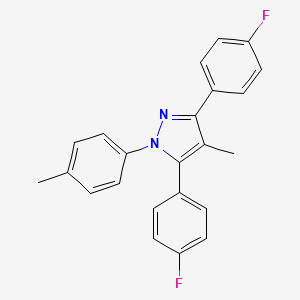![molecular formula C21H25N5OS B10923832 (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10923832.png)
(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a synthetic compound known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multi-step reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-[4-(4-methylbenzyl)piperazino]-1,3-thiazol-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antileishmanial, and antimalarial agent
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For instance, it may inhibit tubulin polymerization, affecting cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
- **5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl]thiazolidine-2,4-dione
- Hydrazine-coupled pyrazole derivatives
Uniqueness
5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE stands out due to its unique structural features, which contribute to its diverse pharmacological activities. Its combination of pyrazole, piperazine, and thiazole rings provides a versatile scaffold for drug development, offering potential advantages over similar compounds in terms of potency and selectivity.
Properties
Molecular Formula |
C21H25N5OS |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H25N5OS/c1-15-4-6-17(7-5-15)14-25-8-10-26(11-9-25)21-23-20(27)19(28-21)12-18-13-22-24(3)16(18)2/h4-7,12-13H,8-11,14H2,1-3H3/b19-12- |
InChI Key |
RZUVDBBIHLMISJ-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=O)/C(=C/C4=C(N(N=C4)C)C)/S3 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=O)C(=CC4=C(N(N=C4)C)C)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10923749.png)

![1-ethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923759.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923767.png)
![1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923777.png)
![3,6-dimethyl-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923789.png)

![4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B10923800.png)
![N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923806.png)
![(2Z)-3-cyclopropyl-2-{[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10923807.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10923811.png)
![4,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10923816.png)
![1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine](/img/structure/B10923818.png)

